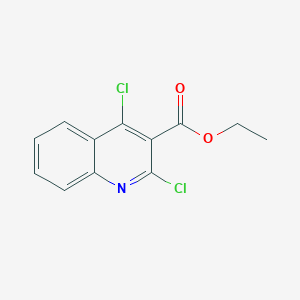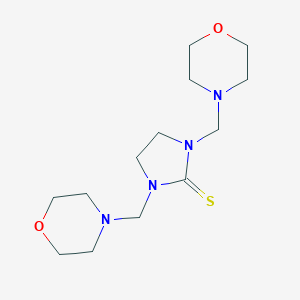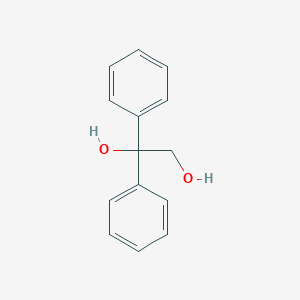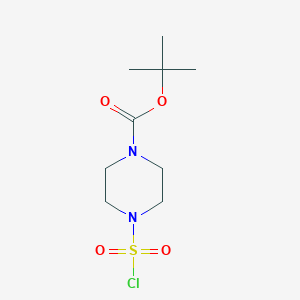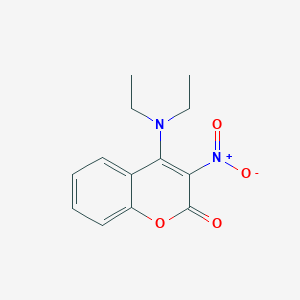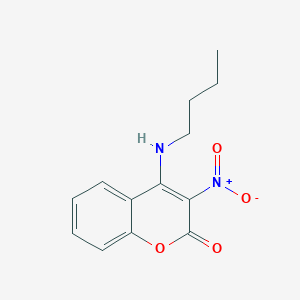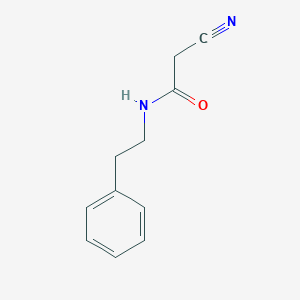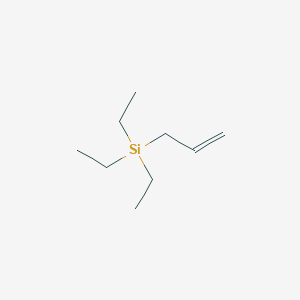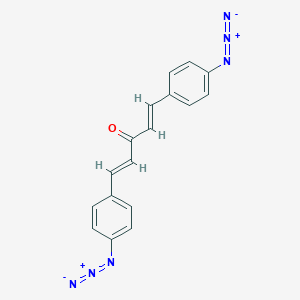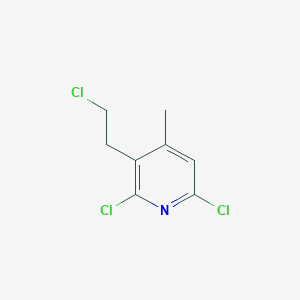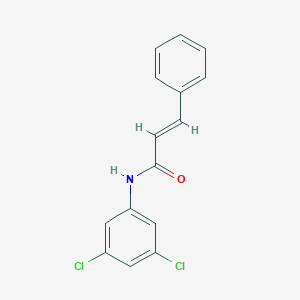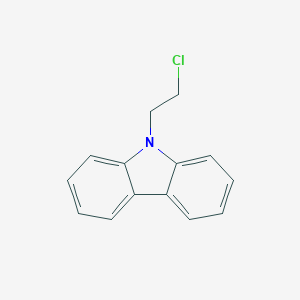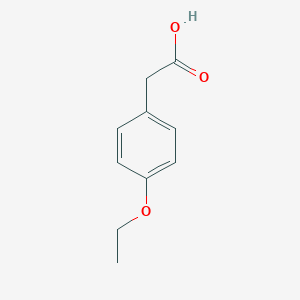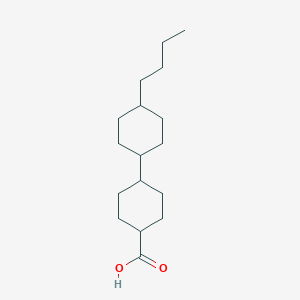
2-Amino-1-(3,4,5-trimethoxyphenyl)ethanol
Overview
Description
2-Amino-1-(3,4,5-trimethoxyphenyl)ethanol is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties. This compound is also known as Mescaline-N-methyl-ethanolamine and has been found to have a similar chemical structure to mescaline, a naturally occurring psychedelic substance found in certain cacti plants. In
Scientific Research Applications
Molecular Structure and Properties
- Molecular Structure and Hyperpolarizability: The compound synthesized from 2,4-dichloroacetophenone and 3,4,5-trimethoxybenzaldehyde in ethanol shows significant hyperpolarizability and charge transfer within the molecule, indicating potential for nonlinear optical applications (Mary et al., 2015).
Reactivity and Stability Studies
- Reactivity with Perchloric Acid: Tris(2,4,6-trimethoxyphenyl)methanol, synthesized using 2,4,6-Trimethoxyphenyllithium, shows inert behavior in hot ethanol but reacts differently in hydrochloric acid and sodium hydroxide, indicating specific chemical stability and reactivity characteristics (Wada et al., 1997).
Biochemical Applications
- Ethanolamine Ammonia-Lyase Study: The stereochemistry of the rearrangement of 2-aminoethanol by ethanolamine ammonia-lyase provides insights into enzyme catalysis and isotope effect, relevant for understanding biochemical processes (Gani et al., 1983).
Pharmacological Research
- Beta-Receptor Differentiation: Structural modifications of 1-(3,4-dihydroxyphenyl)-2-amino-ethanol influence sympathomimetic activity, aiding in the differentiation of β-receptors in various tissues, crucial for drug development (Lands et al., 1967).
Supramolecular Chemistry
- Supramolecular Arrangement in Alzheimer’s Disease: Studies on chalcones, including those derived from 2-Amino-1-(3,4,5-trimethoxyphenyl)ethanol, show potential in developing inhibitors for Alzheimer’s disease (Duarte et al., 2019).
Optoelectronic Materials
- Second Harmonic Generation Material: 3-Aminoxanthene-9-one, related to 2-Amino-1-(3,4,5-trimethoxyphenyl)ethanol, demonstrates potential as a material for second harmonic generation devices (Terao et al., 1993).
Fluorescent Probes and Sensors
- Rhodamine-Azacrown Derivative Probe: A derivative of 2-Amino-1-(3,4,5-trimethoxyphenyl)ethanol acts as a fluorescent probe for Al3+ and Fe3+, showing different binding modes in various solvents, indicating its use in sensing applications (Fang et al., 2014).
properties
CAS RN |
13079-18-0 |
|---|---|
Product Name |
2-Amino-1-(3,4,5-trimethoxyphenyl)ethanol |
Molecular Formula |
C11H17NO4 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
2-amino-1-(3,4,5-trimethoxyphenyl)ethanol |
InChI |
InChI=1S/C11H17NO4/c1-14-9-4-7(8(13)6-12)5-10(15-2)11(9)16-3/h4-5,8,13H,6,12H2,1-3H3 |
InChI Key |
BHURFCFBOPXSCN-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(CN)O |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(CN)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

